molecular formula C9H7F3O2 B1346450 3,3,3-Trifluoro-2-phenylpropionic Acid CAS No. 56539-85-6

3,3,3-Trifluoro-2-phenylpropionic Acid

Cat. No. B1346450
CAS RN: 56539-85-6
M. Wt: 204.15 g/mol
InChI Key: HQRSIMQXCAWAJB-UHFFFAOYSA-N
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Patent
US05808132

Procedure details

2.9 g (10 millimole) of methyl ester of α,α-bis(trifluoromethyl)phenylacetic acid, 2.5 g (63 millimole) of sodium hydroxide, 3.0 g of water and 3.0 ml of methanol were charged into an eggplant-type flask having a capacity of 100 ml, provided with a marine-type condenser and refluxed at a bath temperature of 90° C. for 6 hours. Methanol was distilled off from the reaction mixture under reduced pressure, and the residue was dissolved in 30 ml of 3N hydrochloric acid and then extracted with ether. The ether layer was dried with anhydrous MgSO4 and then concentrated under reduced pressure. The thus obtained residue was subjected to silica gel column chromatography, using n-hexane/dichloromethane as a mobile phase, whereby 1.26 g of α-(trifluoromethyl)phenylacetic acid was obtained (yield: 62%).
[Compound]
Name
methyl ester
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
α,α-bis(trifluoromethyl)phenylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)(C(F)(F)F)[C:4]([OH:6])=[O:5].[OH-].[Na+].O>CO>[F:1][C:2]([F:17])([F:18])[CH:3]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
methyl ester
Quantity
2.9 g
Type
reactant
Smiles
Name
α,α-bis(trifluoromethyl)phenylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(=O)O)(C(F)(F)F)C1=CC=CC=C1)(F)F
Name
Quantity
2.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 g
Type
reactant
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a marine-type condenser
DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled off from the reaction mixture under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 30 ml of 3N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried with anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(=O)O)C1=CC=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.